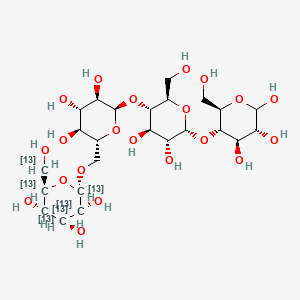
6-Alpha-D-Glucopyranosyl Maltotriose-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Alpha-D-Glucopyranosyl Maltotriose-13C6 is a stable isotope-labeled compound with the molecular formula C18H30O15. It is a carbohydrate derivative used primarily in biochemical research. The compound is labeled with carbon-13 isotopes, making it useful for various analytical and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Alpha-D-Glucopyranosyl Maltotriose-13C6 involves the incorporation of carbon-13 isotopes into the glucose units. The process typically starts with the preparation of labeled glucose, which is then enzymatically or chemically linked to form the maltotriose structure. The reaction conditions often include controlled temperatures and pH levels to ensure the stability of the isotopic label.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using bioreactors. Enzymatic methods are preferred for their specificity and efficiency. The process includes the fermentation of labeled glucose, followed by purification steps to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
6-Alpha-D-Glucopyranosyl Maltotriose-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the desired functional group, but often involve catalysts and specific solvents.
Major Products Formed
Oxidation: Formation of glucuronic acid derivatives.
Reduction: Formation of glucitol derivatives.
Substitution: Formation of various functionalized glucose derivatives.
Scientific Research Applications
6-Alpha-D-Glucopyranosyl Maltotriose-13C6 is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies and to study carbohydrate metabolism.
Biology: Employed in the study of enzyme kinetics and carbohydrate-protein interactions.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the food and beverage industry for quality control and product development.
Mechanism of Action
The mechanism of action of 6-Alpha-D-Glucopyranosyl Maltotriose-13C6 involves its incorporation into metabolic pathways. The carbon-13 label allows for the tracking of the compound through various biochemical processes. Molecular targets include enzymes involved in carbohydrate metabolism, and pathways such as glycolysis and gluconeogenesis.
Comparison with Similar Compounds
Similar Compounds
6-Alpha-D-Glucopyranosyl Maltotriose: The unlabeled version of the compound.
Maltotriose: A trisaccharide composed of three glucose units.
6-Alpha-D-Glucopyranosyl Maltose: A disaccharide with a similar structure.
Uniqueness
6-Alpha-D-Glucopyranosyl Maltotriose-13C6 is unique due to its carbon-13 labeling, which allows for detailed metabolic studies and precise tracking in biochemical research. This isotopic labeling provides a significant advantage over similar unlabeled compounds.
Properties
Molecular Formula |
C24H42O21 |
|---|---|
Molecular Weight |
672.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-3,4,5-triol |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-10(29)12(31)17(36)23(43-8)45-20-7(3-27)42-24(18(37)14(20)33)44-19-6(2-26)40-21(38)15(34)13(19)32/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15-,16-,17-,18-,19-,20-,21?,22+,23-,24-/m1/s1/i1+1,5+1,9+1,11+1,16+1,22+1 |
InChI Key |
FPBCRLIOSBQLHS-NSKDFYODSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[13C@@H]4[13C@@H]([13C@H]([13C@@H]([13C@H](O4)[13CH2]O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



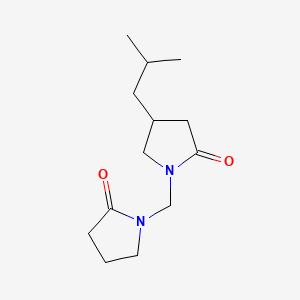

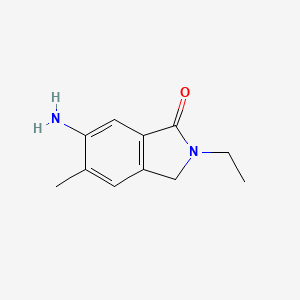
![N,N'-(7-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)dipropionamide](/img/structure/B13854089.png)

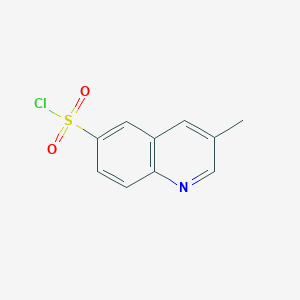

![[(6R,8aS)-7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13854121.png)

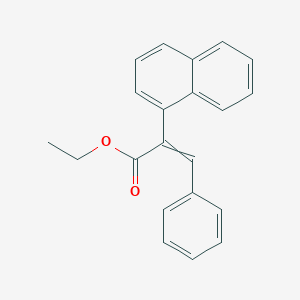
![Tert-butyl 4-[5-chloro-2-(1-hydroxypropyl)-4-methylphenyl]piperazine-1-carboxylate](/img/structure/B13854127.png)
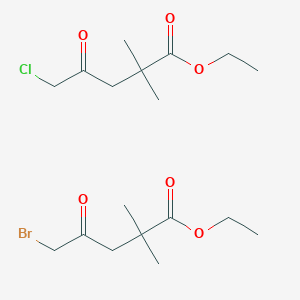
![6-(4-((4-Carboxybutyl)amino)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13854143.png)
